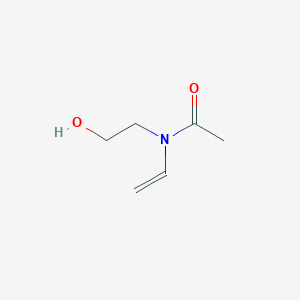
Acetamide,N-vinyl-N-(2-hydroxyethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-vinyl-N-(2-hydroxyethyl)- is a chemical compound with the molecular formula C6H11NO2. It is known for its unique structure, which includes both a vinyl group and a hydroxyethyl group attached to the nitrogen atom of the acetamide. This compound is used in various scientific and industrial applications due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-vinyl-N-(2-hydroxyethyl)- typically involves the reaction of vinyl acetamide with 2-hydroxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-vinyl-N-(2-hydroxyethyl)- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
化学反応の分析
Types of Reactions
Acetamide, N-vinyl-N-(2-hydroxyethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The vinyl and hydroxyethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions may involve halogens, acids, or bases, depending on the desired product.
Major Products
The major products formed from these reactions include various substituted acetamides, alcohols, and amines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Acetamide, N-vinyl-N-(2-hydroxyethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, coatings, and adhesives due to its reactive functional groups.
作用機序
The mechanism of action of Acetamide, N-vinyl-N-(2-hydroxyethyl)- involves its interaction with various molecular targets, including enzymes and receptors. The vinyl and hydroxyethyl groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications.
類似化合物との比較
Similar Compounds
Acetamide, N-(2-hydroxyethyl)-: This compound lacks the vinyl group, making it less reactive in certain chemical reactions.
Acetamide, N-(2-hydroxyphenyl)-: The presence of a phenyl group instead of a vinyl group alters its chemical properties and applications.
Uniqueness
Acetamide, N-vinyl-N-(2-hydroxyethyl)- is unique due to the presence of both vinyl and hydroxyethyl groups, which enhance its reactivity and versatility in various chemical and biological applications. This dual functionality sets it apart from other similar compounds, making it a valuable compound in research and industry.
特性
分子式 |
C6H11NO2 |
|---|---|
分子量 |
129.16 g/mol |
IUPAC名 |
N-ethenyl-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C6H11NO2/c1-3-7(4-5-8)6(2)9/h3,8H,1,4-5H2,2H3 |
InChIキー |
XOJSCDJQICOTNB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(CCO)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















